molecular formula C10H8FN3O2 B2976760 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 887035-85-0

1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2976760
CAS No.: 887035-85-0
M. Wt: 221.191
InChI Key: HOCYRMQMIPAWLX-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with significant potential in various scientific fields. This compound features a fluorophenyl group attached to a triazole ring, which is further substituted with a methyl group and a carboxylic acid moiety. Its unique structure makes it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring can be formed using the Hantzsch dihydropyridine synthesis or the 1,3-dipolar cycloaddition of azides with alkynes.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

  • Methylation: The methyl group is added using a methylation agent such as methyl iodide or dimethyl sulfate.

  • Carboxylation: The carboxylic acid group is introduced using reagents like carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed on the triazole ring to produce reduced derivatives.

  • Substitution: Substitution reactions can occur at various positions on the triazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Reduced Derivatives: Resulting from the reduction of the triazole ring.

  • Substituted Derivatives: Resulting from substitution reactions at different positions on the triazole ring.

Scientific Research Applications

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While specific applications of "1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid" are not detailed in the provided search results, the search results offer insight into its properties and related compounds. This information can be used to infer potential applications in scientific research .

Basic Information

  • IUPAC Name 1-(4-chloro-2-fluorophenyl)-5-methyltriazole-4-carboxylic acid
  • Molecular Formula C10H7ClFN3O2C_{10}H_7ClFN_3O_2
  • Molecular Weight 255.64

Potential Applications

Given that the compound is a triazole derivative, exploring the applications of related heterocyclic compounds may provide insights . Heterocyclic compounds, in general, are essential for building new and selective drugs and diagnostic probes . Some potential applications may include:

  • Pharmaceutical Research: As a heterocyclic compound, it may be useful in creating new drugs .
  • Alzheimer's Disease Research: Heterocyclic molecules are essential backbones for creating new and selective drugs as well as diagnostic probes .
  • Antiviral Research: Phenanthrene-containing N-heterocyclic compounds have demonstrated antiviral activity .
  • Actoprotective Activity: Derivatives of nitrogen-containing heterocyclic compounds can increase physical working capacity in extreme conditions .

Mechanism of Action

The mechanism by which 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to receptors, while the triazole ring and carboxylic acid group contribute to its biological activity. The compound may inhibit or activate certain pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but a different core structure.

  • 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: A compound with a similar triazole ring but lacking the fluorophenyl group.

  • 1-(2-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: A compound with a similar structure but without the methyl group.

Uniqueness: 1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H8FN3O2C_10H_8FN_3O_2. The compound features a triazole ring which is known for its diverse biological activities.

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, in vitro studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines. A study demonstrated that a related triazole compound exhibited an IC50 value of 9.6 µM against human microvascular endothelial cells (HMEC-1) and showed enhanced activity against other cancer types compared to traditional amide-containing drugs .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell Line TestedIC50 (µM)
Triazole DerivativeHMEC-19.6 ± 0.7
Parent AmideHMEC-141 ± 3
Imatinib Analog (with Triazole)CML CellsSimilar to Imatinib

The mechanism by which triazole compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways related to tumor growth. For example, studies have shown that these compounds can inhibit tyrosine kinase activity, which is crucial for cancer cell proliferation .

Other Biological Activities

In addition to anticancer properties, triazole derivatives have been investigated for their antibacterial and antifungal activities. The unique structure allows for interaction with various biological targets, enhancing their therapeutic potential.

Case Studies

Case Study 1: Antitumor Activity
A recent study explored the antitumor effects of a series of triazole derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Case Study 2: Inhibition of Enzyme Activity
Another investigation focused on the inhibition of specific kinases by triazole compounds. The study found that the introduction of a triazole ring into existing drug scaffolds could enhance binding affinity and efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust approach. Starting with 2-fluoro phenylacetylene, react it with sodium azide and methyl iodide in the presence of CuI to form the triazole core. Subsequent oxidation of the aldehyde intermediate (e.g., 5-methyl-1-phenyl-1H-triazole-4-carbaldehyde, synthesized via formylation) using KMnO₄ or Jones reagent yields the carboxylic acid . Key steps:

  • Cycloaddition : Optimize reaction time (6–12 hrs) and CuI catalyst loading (5–10 mol%) to minimize byproducts.
  • Oxidation : Monitor pH and temperature (0–5°C) to prevent over-oxidation.

Q. How can researchers characterize the crystalline structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation in a polar aprotic solvent (e.g., DMF/EtOAc). Key parameters:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Refinement : Apply SHELXL-97 with R-factor < 0.06 for high precision. Structural parameters (e.g., dihedral angles between triazole and fluorophenyl rings) reveal conformational stability .

Q. What are the solubility challenges and potential solutions for this compound?

Methodological Answer: The compound exhibits low aqueous solubility (logP ~2.8) due to hydrophobic triazole and fluorophenyl groups. Strategies:

  • Co-solvents : Use DMSO:water (1:4 v/v) for in vitro assays.
  • Salt Formation : React with NaOH or lysine to improve bioavailability.
  • Derivatization : Synthesize methyl esters or amides for intermediate handling .

Advanced Research Questions

Q. How does the 2-fluorophenyl substitution influence electronic properties and reactivity?

Methodological Answer: The fluorine atom’s electron-withdrawing effect enhances the triazole ring’s electrophilicity. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) show:

  • Charge Distribution : Fluorine increases positive charge density at the triazole C-4 position by 0.12 e.
  • Reactivity : Stabilizes transition states in nucleophilic substitutions. Validate via NMR (¹⁹F chemical shifts ~-110 ppm) and IR (C-F stretch at 1220 cm⁻¹) .

Q. What strategies optimize bioactivity through structural modifications?

Methodological Answer: Structure-Activity Relationship (SAR) studies suggest:

  • Triazole Substitution : Replace the 5-methyl group with electron-deficient groups (e.g., CF₃) to enhance enzyme binding.
  • Carboxylic Acid Bioisosteres : Substitute with tetrazole or sulfonamide to improve metabolic stability.
  • Fluorophenyl Positioning : Compare 2-, 3-, and 4-fluoro isomers via competitive inhibition assays (IC₅₀ values) .

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer: Discrepancies may arise from assay conditions or enzyme isoforms. Mitigate via:

  • Standardized Protocols : Use recombinant enzymes (e.g., CYP450 isoforms) with consistent substrate concentrations.
  • Binding Kinetics : Perform Surface Plasmon Resonance (SPR) to measure KD and kon/koff rates.
  • Control Experiments : Include positive inhibitors (e.g., ketoconazole for CYP3A4) to validate assay sensitivity .

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)12-13-14(6)8-5-3-2-4-7(8)11/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCYRMQMIPAWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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